4-Amino-3-penten-2-one

描述

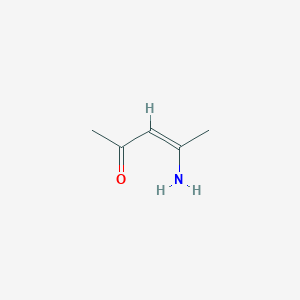

Structure

3D Structure

属性

IUPAC Name |

(Z)-4-aminopent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLAYKKXCYSJSF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310080 | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23652-84-8, 1118-66-7 | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23652-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylacetonamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-penten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-penten-2-one (CAS: 1118-66-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-penten-2-one, also known as acetylacetonamine, is a chemical compound with the CAS number 1118-66-7.[1] It is classified as an enaminone, a class of organic compounds featuring an amine group conjugated to a ketone via a carbon-carbon double bond.[2] This structural motif makes it a versatile building block in organic synthesis and a valuable reagent in analytical chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1118-66-7 | [1][3][4] |

| Molecular Formula | C₅H₉NO | [1][4][5] |

| Molecular Weight | 99.13 g/mol | [1][5] |

| Appearance | Solid | [3] |

| Melting Point | 38-41 °C | [3][6] |

| Boiling Point | 130-131 °C | [3][6] |

| Density | ~1.034 g/cm³ (estimate) | [6] |

| IUPAC Name | 4-aminopent-3-en-2-one | [5] |

| Synonyms | Acetylacetonamine, Fluoral-P | [1][7][8] |

| InChI Key | OSLAYKKXCYSJSF-UHFFFAOYSA-N | [5] |

| SMILES | CC(N)=CC(C)=O | |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following techniques have been used for its characterization.

| Data Type | Instrument / Technique | Reference |

| FTIR Spectrum | Bruker Tensor 27 FT-IR (Melt) | [5] |

| ATR-IR Spectrum | Bruker Tensor 27 FT-IR (ATR-Neat) | [5] |

| Raman Spectrum | Bruker MultiRAM Stand Alone FT-Raman | [5] |

| IR Spectrum | Gas-Phase Infrared Database | [9] |

| Mass Spectrum | Electron Ionization | [10] |

| UV/Visible Spectrum | Data available | [10] |

| ¹³C NMR Spectrum | Data available | [8] |

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in both analytical chemistry and synthetic applications.

Fluorometric Reagent for Aldehyde Detection

Under the name Fluoral-P, this compound serves as a highly selective and reactive reagent for the fluorometric determination of aldehydes.[7][8][11] Its primary application is in the detection of formaldehyde, which is of significant interest in environmental and indoor air quality monitoring.[7] The reaction involves the condensation of this compound with an aldehyde, which, in the case of formaldehyde, yields a stable and highly fluorescent lutidine derivative (3,5-diacetyl-1,4-dihydrolutidine). This allows for the quantification of formaldehyde in the lower nanomole range.[7]

Intermediate in Organic Synthesis

As an enaminone, this compound is a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic systems. Its bifunctional nature (nucleophilic amine and electrophilic carbonyl) allows it to participate in a variety of cyclization and condensation reactions. It is a key precursor for synthesizing substituted pyridines, pyrimidines, and pyrroles, which are common scaffolds in medicinal chemistry and drug discovery.[12] While specific drug compounds directly incorporating this molecule are not prominent, its role as a foundational building block for more complex, biologically active molecules is significant.[13][14]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with GHS07 for hazards.[15]

| Hazard Information | Details | Reference |

| Signal Word | Warning | [5] |

| Hazard Pictogram | GHS07 (Exclamation Mark) | [15] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][15] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Storage Class | 11 (Combustible Solids) | |

| Personal Protective Equipment | Dust mask (N95), eye shields, gloves. |

Experimental Protocols

Protocol: Fluorometric Determination of Formaldehyde

This protocol outlines the general steps for using this compound (Fluoral-P) for formaldehyde detection.

-

Reagent Preparation : Prepare a solution of this compound in a suitable buffer (e.g., ammonium acetate buffer) to maintain an optimal pH for the reaction.

-

Sample Collection : Collect the sample to be analyzed (e.g., air sample bubbled through water, aqueous extract).

-

Reaction : Mix the sample with the Fluoral-P reagent solution.

-

Incubation : Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to ensure complete formation of the fluorescent product.

-

Fluorometric Measurement : Measure the fluorescence intensity of the resulting solution using a fluorometer with appropriate excitation and emission wavelengths for the lutidine derivative formed.

-

Quantification : Determine the formaldehyde concentration by comparing the sample's fluorescence intensity to a standard curve prepared with known formaldehyde concentrations.

Visualizations

Logical Relationships of this compound

The following diagram illustrates the core relationships between the compound's identity, properties, applications, and safety considerations.

Experimental Workflow: Aldehyde Detection

This workflow outlines the key stages of using this compound for quantitative analysis of aldehydes.

Signaling Pathway: Hantzsch Pyridine Synthesis

As an enaminone, this compound is a key component in multicomponent reactions like the Hantzsch pyridine synthesis, a fundamental method for preparing dihydropyridines, which are prevalent in many pharmaceuticals.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1118-66-7 [chemicalbook.com]

- 3. 1118-66-7 this compound AKSci X3435 [aksci.com]

- 4. 1118-66-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. frinton.com [frinton.com]

- 8. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 10. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 11. Fluoral-P (=this compound) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [infochems.co.kr]

- 14. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dcfinechemicals.com [dcfinechemicals.com]

physical and chemical properties of 4-Amino-3-penten-2-one

An In-depth Technical Guide to 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as acetylacetonamine, is an enaminone compound with the chemical formula C₅H₉NO.[1][2][3] Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts unique chemical reactivity and makes them valuable building blocks in organic synthesis. This compound exists as a low-melting solid and has applications as a reagent in chemical analysis, particularly in the fluorimetric determination of aldehydes like formaldehyde.[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and visual representations of its chemical behavior.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2][5] |

| Molecular Weight | 99.13 g/mol | [2][3] |

| CAS Number | 1118-66-7 | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 38 °C | [1] |

| Boiling Point | 130-131 °C | [1] |

| Density | 1.0343 g/cm³ (rough estimate) | [1] |

| IUPAC Name | 4-aminopent-3-en-2-one | [3] |

| Synonyms | Acetylacetonamine, (Z)-4-aminopent-3-en-2-one, Fluoral-P | [2] |

| Solubility | Insoluble in water | [1] |

| Storage Temperature | 2-8°C |

Chemical Structure and Tautomerism

This compound is a vinylogous amide and can exist in equilibrium between its imine and enamine tautomeric forms. The enamine form is generally more stable due to the formation of a conjugated system and intramolecular hydrogen bonding. This tautomerism is a key aspect of its chemical reactivity.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A general and common method for the synthesis of enaminones like this compound is the condensation reaction between a β-dicarbonyl compound and an amine.

Reactants:

-

Acetylacetone (2,4-pentanedione)

-

Ammonia (aqueous solution or gas)

-

Solvent (e.g., toluene or ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene), dissolve acetylacetone in the chosen solvent.

-

Slowly add a stoichiometric equivalent of aqueous ammonia to the solution while stirring. Alternatively, bubble ammonia gas through the solution.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) or by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using various spectroscopic methods.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the sample is placed on the ATR crystal of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~3200-3400 cm⁻¹ (N-H stretching)

-

~1600-1650 cm⁻¹ (C=O stretching, conjugated)

-

~1550-1600 cm⁻¹ (C=C stretching and N-H bending)

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Singlets for the two methyl groups.

-

A signal for the vinyl proton.

-

A broad signal for the amine (NH₂) protons.

-

-

Expected ¹³C NMR Signals:

-

Signals for the two methyl carbons.

-

Signals for the C=C double bond carbons.

-

A signal for the carbonyl carbon (C=O).

-

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: The sample is introduced into a mass spectrometer (e.g., using electron ionization - EI). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

-

Expected Result: A molecular ion peak [M]⁺ at m/z = 99, corresponding to the molecular weight of C₅H₉NO.[2][3][6]

Caption: Experimental workflow for the characterization of this compound.

Safety and Handling

This compound is classified as an irritant.[1][5] It is important to handle this chemical with appropriate personal protective equipment (PPE).

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile enaminone with well-defined physical and chemical properties. Its synthesis is straightforward, typically involving the condensation of acetylacetone and ammonia. The unique structural features, particularly its tautomeric nature, make it a useful intermediate in organic synthesis and a reagent in analytical chemistry. Proper handling and storage are essential due to its irritant nature. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frinton.com [frinton.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

4-Amino-3-penten-2-one molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of 4-Amino-3-penten-2-one, a valuable compound for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as acetylacetonamine, is an organic compound with the molecular formula C5H9NO.[1][2][3][4] It is classified as an enaminone, a class of compounds featuring an amine group conjugated to a ketone via a carbon-carbon double bond.[5] This structural motif is responsible for its characteristic chemical reactivity and tautomeric properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H9NO | [1][2][3][5] |

| Molecular Weight | 99.13 g/mol | [1][2][5] |

| IUPAC Name | 4-aminopent-3-en-2-one | [1] |

| Synonyms | Acetylacetonamine, Fluoral-P | [1][4][5] |

| CAS Number | 1118-66-7 | [1][2][4] |

| Appearance | Solid | |

| Melting Point | 38-39 °C | [2][3] |

| Boiling Point | 130-131 °C | [2] |

| Storage Temperature | 2-8°C |

Molecular Structure and Tautomerism

The structure of this compound is characterized by a pentene backbone with a ketone at position 2 and an amine group at position 4. The compound primarily exists as the (Z)-isomer, which is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.[5]

A key feature of this molecule is its existence in a tautomeric equilibrium between the keto-enamine form and a less stable imine form. This is a type of keto-enol tautomerism.[6][7][8] The keto-enamine tautomer is generally more stable.[6]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The available data is summarized below.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data Availability | Reference |

| Infrared (IR) Spectroscopy | Spectrum available | [1][9] |

| Nuclear Magnetic Resonance (NMR) | 13C and 17O NMR data mentioned | [5] |

| Mass Spectrometry (MS) | Electron ionization data available | [4][9] |

| UV/Visible Spectroscopy | Spectrum available | [4] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound were not found in the provided search results, standard methodologies for similar compounds can be applied.

This protocol describes a general method for the synthesis of this compound from readily available starting materials.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Addition of Reagent: To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Caption: General workflow for the synthesis of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analyze the spectra to confirm the presence of characteristic peaks corresponding to the methyl, methylene, and amine protons, as well as the carbonyl and vinyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid product, either as a KBr pellet or as a thin film from a melt.[1]

-

Record the IR spectrum.

-

Identify characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (around 1600-1650 cm⁻¹), and C=C stretch (around 1550-1600 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI).

-

Observe the molecular ion peak (M+) at m/z = 99, corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to further confirm the structure.

-

Applications and Biological Relevance

Currently, there is limited information on the biological activity or involvement of this compound in specific signaling pathways. Its primary documented application is as a fluorimetric reagent, particularly under the name Fluoral-P, for the detection of aldehydes.[5] Further research is required to explore its potential roles in drug development and other scientific fields.

Safety Information

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, should be used when handling this compound. It is classified as a combustible solid.

References

- 1. This compound | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound [stenutz.eu]

- 4. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 5. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

Tautomerism in β-Enaminones: An In-depth Technical Guide on 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Enaminones are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their chemical reactivity and physical properties are intrinsically linked to the phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting constitutional isomers. This technical guide provides a comprehensive exploration of tautomerism in β-enaminones, with a specific focus on 4-Amino-3-penten-2-one. It delves into the structural and environmental factors that govern the tautomeric equilibrium, details the experimental and computational methodologies for its investigation, and presents quantitative data from analogous systems to elucidate the expected behavior. This document is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering both foundational knowledge and practical guidance.

Introduction to β-Enaminone Tautomerism

β-Enaminones, characterized by the N-C=C-C=O conjugated system, are nitrogen analogues of β-dicarbonyl compounds and exhibit a rich tautomeric chemistry.[1] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2] For β-enaminones, the principal tautomeric equilibria involve the keto-enamine, keto-imine, enol-enamine, and enol-imine forms.[3] However, the most significant and studied equilibrium is the one between the keto-enamine and the keto-imine forms, which is analogous to the well-known keto-enol tautomerism.[4][5]

The position of this equilibrium is a crucial determinant of the molecule's chemical behavior, influencing its nucleophilicity, electrophilicity, and potential for hydrogen bonding, all of which are critical in the context of drug design and synthesis.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with the primary equilibrium being between the keto-enamine and keto-imine forms. The (Z)-enamine tautomer is generally the most stable form due to the formation of a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O), creating a stable six-membered pseudo-ring.[1] This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly enhances the stability of this tautomer.[1]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of β-enaminones is influenced by a combination of internal and external factors. Understanding these factors is paramount for controlling the reactivity and properties of these compounds.

-

Molecular Structure:

-

Substituents: The nature of the substituents on the nitrogen atom and the carbon backbone can significantly alter the electronic and steric environment, thereby shifting the equilibrium. Electron-withdrawing groups on the nitrogen tend to decrease its basicity, which can affect the strength of the intramolecular hydrogen bond.

-

Steric Effects: Bulky substituents can destabilize certain conformations, influencing the preference for one tautomer over another.

-

-

Solvent Effects: The polarity of the solvent plays a crucial role.

-

Nonpolar Solvents: These solvents tend to favor the intramolecularly hydrogen-bonded keto-enamine form.[1]

-

Polar Protic Solvents: Solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond, potentially disrupting it and shifting the equilibrium towards the keto-imine form or other tautomers.

-

Polar Aprotic Solvents: These solvents can also influence the equilibrium based on their dipole moment and ability to stabilize more polar tautomers.

-

-

Temperature: Temperature can affect the position of the equilibrium. An increase in temperature generally provides enough energy to overcome the stabilization energy of the intramolecular hydrogen bond, potentially favoring the keto-imine form.

-

pH: The acidity or basicity of the medium can lead to protonation or deprotonation of the β-enaminone, which will have a profound effect on the tautomeric distribution.

References

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-3-penten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-3-penten-2-one (CAS No: 1118-66-7), a valuable building block in organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

As of the latest search, a complete experimental ¹H NMR spectrum for this compound is not available in the cited literature. The following table presents a predicted ¹H NMR data based on standard chemical shift values and analysis of similar enaminone structures.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (at C2) | ~2.0 | Singlet | 3H |

| CH (at C3) | ~5.0 | Singlet | 1H |

| CH₃ (at C4) | ~1.9 | Singlet | 3H |

| NH₂ | ~4.7 (broad) | Singlet | 2H |

Solvent: CDCl₃ (predicted)

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for (3Z)-4-Amino-3-penten-2-one is available on PubChem, provided by SpectraBase.[1] The exact peak list is not provided in the search results, but typical chemical shifts for such a structure are listed below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~28 |

| C2 (C=O) | ~195 |

| C3 (CH) | ~96 |

| C4 (C-NH₂) | ~163 |

| C5 (CH₃) | ~20 |

Solvent: Not specified

Table 3: IR Spectroscopic Data

The National Institute of Standards and Technology (NIST) WebBook provides an IR spectrum for this compound.[2][3] The following table lists the characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | ~1650 | Strong |

| C=C Stretch (Alkene) | ~1600 | Medium |

| N-H Bend | ~1560 | Medium |

Table 4: Mass Spectrometry Data

The NIST WebBook also indicates the availability of a mass spectrum for this compound.[2] The molecular weight of the compound is 99.13 g/mol .[1] The expected molecular ion peak and major fragments are listed below.

| m/z | Interpretation |

| 99 | [M]⁺ (Molecular Ion) |

| 84 | [M - CH₃]⁺ |

| 56 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for this compound are not available in the searched literature. Therefore, this section provides generalized methodologies for obtaining NMR, IR, and MS spectra for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: Use a mass spectrometer with an EI source.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

The Discovery and History of 4-Amino-3-penten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-penten-2-one, a simple β-enaminone, has a history rooted in fundamental organic chemistry research. Its journey from a laboratory curiosity to a versatile building block in synthetic and medicinal chemistry underscores its importance. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental protocols related to this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a clear visualization of its synthetic pathway.

Introduction

This compound, also known as acetylacetonamine, is an organic compound with the chemical formula C₅H₉NO. It belongs to the class of β-enaminones, which are characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts a unique reactivity to the molecule, making it a valuable intermediate in organic synthesis. The presence of both nucleophilic and electrophilic centers allows for a wide range of chemical transformations, leading to the synthesis of various heterocyclic compounds.

The broader class of enaminones has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] While much of the research has focused on more complex derivatives, the foundational understanding of the synthesis and reactivity of this compound is crucial for the development of novel therapeutics.

Discovery and Historical Context

The earliest comprehensive study of this compound appears to date back to a 1949 paper by Cromwell and Watson published in the Journal of Organic Chemistry.[1] This work laid the groundwork for understanding the synthesis and properties of this compound. The primary method for its synthesis, which remains relevant today, involves the reaction of acetylacetone (2,4-pentanedione) with ammonia.

Historically, the focus was on understanding the tautomeric nature of β-dicarbonyl compounds and their derivatives. The formation of the enaminone from acetylacetone is a classic example of the condensation reaction between a β-dicarbonyl compound and an amine. Over the years, the synthetic methodologies have been refined, with the introduction of new catalysts and reaction conditions, including microwave-assisted synthesis, to improve yields and reduce reaction times.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [4] |

| Molecular Weight | 99.13 g/mol | [4] |

| CAS Number | 1118-66-7 | |

| Appearance | Solid | [5] |

| Melting Point | 38-39 °C | [1] |

| Boiling Point | 104 °C at 16 mmHg | [6] |

| IUPAC Name | 4-aminopent-3-en-2-one | [4] |

Experimental Protocols

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the reaction of acetylacetone with ammonia.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Concentrated ammonia solution

-

Ether

-

Sodium chloride (NaCl)

Procedure:

-

In a fume hood, mix acetylacetone with an excess of concentrated aqueous ammonia in a flask.

-

The reaction can be allowed to stand at room temperature for 24 hours or can be accelerated by gentle heating on a steam bath for 15-20 minutes.

-

After the reaction is complete, saturate the aqueous solution with sodium chloride to decrease the solubility of the product.

-

Extract the product into diethyl ether.

-

Dry the ether layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the ether by rotary evaporation to yield crystalline this compound.

-

The crude product can be recrystallized from cold ether to obtain a purified solid.

Characterization

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹H NMR spectrum will show characteristic peaks for the methyl groups, the vinyl proton, and the amine protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include those for the N-H stretch of the amine, the C=O stretch of the ketone, and the C=C stretch of the alkene.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can provide information about the electronic transitions within the conjugated system of the enaminone.

Synthesis and Logical Workflow

The synthesis of this compound is a straightforward condensation reaction. The logical workflow for its preparation and subsequent use as a building block is depicted below.

Caption: Synthesis and application workflow for this compound.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its enaminone scaffold is a key pharmacophore in a variety of biologically active molecules.[2] Enaminones serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.[7]

The reactivity of the enaminone system allows for the introduction of diverse substituents, enabling the generation of large libraries of compounds for high-throughput screening. Derivatives of β-enaminones have been investigated for their potential as:

-

Anticonvulsants: The enaminone moiety has been identified as an excellent pharmacophore for anticonvulsant activity.[2]

-

Anticancer Agents: Certain enaminone derivatives have shown promising antitumor activity.[8]

-

Antimicrobial Agents: The enaminone scaffold has been incorporated into molecules with antibacterial and antifungal properties.[9]

Furthermore, this compound, under the name "Fluoral-P," is used as a highly selective and sensitive reagent for the fluorimetric determination of formaldehyde.[6]

Signaling Pathways and Mechanism of Action

Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. The biological activities observed for enaminone derivatives are diverse and likely depend on the overall structure of the molecule. For instance, their anticonvulsant effects may be attributed to their interaction with ion channels or neurotransmitter receptors in the central nervous system. Their anticancer properties could stem from the inhibition of specific kinases or other enzymes involved in cell proliferation.

The general mechanism of action for many biologically active enaminones involves their ability to act as Michael acceptors or to chelate metal ions, which can be crucial for enzyme function. The diagram below illustrates a hypothetical interaction where an enaminone derivative acts as an enzyme inhibitor.

Caption: Hypothetical mechanism of enzyme inhibition by an enaminone derivative.

Conclusion

This compound, a compound with a rich history in organic chemistry, continues to be a relevant and valuable molecule. Its straightforward synthesis and versatile reactivity make it an important starting material for the construction of more complex molecules with potential therapeutic applications. While the direct biological activity of this compound is not extensively studied, its role as a foundational scaffold for the development of novel drugs is well-established. This guide provides a comprehensive overview of its discovery, synthesis, and potential applications, serving as a valuable resource for the scientific community. Further research into the specific biological targets of this compound and its simple derivatives may unveil new avenues for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 1118-66-7 [sigmaaldrich.com]

- 6. frinton.com [frinton.com]

- 7. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

An In-Depth Technical Guide on the Electronic and Steric Effects in 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-penten-2-one, a simple β-enaminone, serves as a valuable model system for understanding the interplay of electronic and steric effects within conjugated systems. This technical guide provides a comprehensive analysis of these effects, supported by structural, spectroscopic, and computational data. The inherent "push-pull" electronic nature, arising from the electron-donating amino group and the electron-withdrawing carbonyl group, dictates its reactivity and physicochemical properties. Steric factors, including intramolecular hydrogen bonding and substituent effects, further modulate its conformation and chemical behavior. This document consolidates key data, presents detailed experimental protocols, and utilizes visualizations to elucidate the fundamental principles governing this important class of molecules.

Introduction

This compound is a prototypical β-enaminone, a class of compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement results in a unique electronic distribution, often described as a "push-pull" system, where the lone pair of electrons on the nitrogen atom delocalizes through the double bond to the carbonyl group. This delocalization has profound implications for the molecule's structure, reactivity, and spectroscopic properties. Furthermore, steric interactions play a crucial role in determining the preferred conformation and influencing the accessibility of reactive sites. A thorough understanding of these electronic and steric effects is paramount for the rational design of novel therapeutics, catalysts, and functional materials based on the enaminone scaffold.

Electronic Effects

The electronic properties of this compound are dominated by the conjugation between the amino group (electron-donating) and the carbonyl group (electron-withdrawing). This "push-pull" interaction can be represented by the following resonance structures:

Caption: Resonance structures of this compound.

This electron delocalization leads to several key electronic features:

-

Increased electron density at the carbonyl oxygen and the α-carbon.

-

Decreased electron density on the nitrogen atom.

-

Partial double bond character between the C3-C4 and C2-C(O) bonds.

-

A significant dipole moment.

These electronic characteristics are reflected in its spectroscopic data and reactivity.

Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy: The delocalization of electrons in this compound significantly influences the chemical shifts of the protons and carbons in its NMR spectra. The vinyl proton (at C3) is typically observed at a chemical shift that is influenced by the electron-donating amino group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides direct evidence of the conjugated system. The carbonyl (C=O) stretching frequency is typically lower than that of a simple ketone due to the delocalization of electron density, which weakens the C=O double bond. The N-H stretching frequencies and C=C stretching vibrations are also characteristic of the enaminone system.

Table 1: Spectroscopic Data for (Z)-4-Amino-3-penten-2-one

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, ppm) | |

| δ (CH ₃-C=O) | ~2.0 |

| δ (CH ₃-C=N) | ~1.9 |

| δ (CH ) | ~5.0 |

| δ (NH ₂) | Broad signal |

| ¹³C NMR (CDCl₃, ppm) | |

| δ (C H₃-C=O) | ~28 |

| δ (C H₃-C=N) | ~19 |

| δ (C H) | ~96 |

| δ (C =N) | ~162 |

| δ (C =O) | ~195 |

| FTIR (cm⁻¹) | |

| ν(N-H) | ~3200-3400 (broad) |

| ν(C=O) | ~1610 |

| ν(C=C) | ~1560 |

Steric Effects

Steric effects in this compound primarily arise from the spatial arrangement of the atoms and functional groups, which influences the molecule's conformation and reactivity.

Conformational Analysis and Intramolecular Hydrogen Bonding

The (Z)-isomer of this compound is the more stable form due to the presence of a strong intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen. This forms a pseudo-six-membered ring, which planarizes a significant portion of the molecule.

Caption: Intramolecular hydrogen bond in (Z)-4-amino-3-penten-2-one.

This hydrogen bond has several important consequences:

-

Stabilization of the (Z)-isomer: It significantly lowers the ground state energy of the (Z)-conformer relative to the (E)-conformer.

-

Planarity: It enforces a more planar conformation of the N-C=C-C=O backbone, which maximizes p-orbital overlap and enhances conjugation.

-

Influence on Reactivity: The hydrogen bond can affect the basicity of the nitrogen and the electrophilicity of the carbonyl carbon.

Structural Data from X-ray Crystallography

The precise geometry of this compound in the solid state has been determined by X-ray crystallography. The crystallographic data for the (Z)-isomer (CCDC 704729) confirms the planar nature of the enaminone backbone and the presence of the intramolecular hydrogen bond.

Table 2: Selected Bond Lengths, Bond Angles, and Dihedral Angles for (Z)-4-Amino-3-penten-2-one

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C=O | ~1.25 |

| C2-C3 | ~1.40 |

| C3=C4 | ~1.38 |

| C4-N | ~1.33 |

| N-H···O (H-bond) | ~1.8 |

| **Bond Angles (°) ** | |

| O=C2-C3 | ~121 |

| C2-C3=C4 | ~123 |

| C3=C4-N | ~125 |

| Dihedral Angles (°) | |

| O=C2-C3=C4 | ~0 |

| C2-C3=C4-N | ~180 |

(Note: These are approximate values derived from typical enaminone structures and should be confirmed with the specific CIF file for CCDC 704729.)

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the condensation reaction between acetylacetone and ammonia. The enol form of acetylacetone reacts with ammonia, followed by dehydration to yield the enaminone.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Aqueous ammonia (28-30%)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine acetylacetone (1.0 mol) and aqueous ammonia (1.2 mol).

-

Stir the mixture at room temperature for 2-4 hours. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra (Fourier transform, phasing, and baseline correction) and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FTIR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid product with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, for a liquid sample, a thin film can be prepared between two KBr plates.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies for the functional groups present.

Conclusion

The electronic and steric effects in this compound are intrinsically linked and collectively govern its chemical and physical properties. The push-pull conjugated system leads to a unique electron distribution that influences its spectroscopic signatures and reactivity. Steric factors, particularly the formation of a strong intramolecular hydrogen bond in the (Z)-isomer, play a critical role in determining its conformational preference and stability. A comprehensive understanding of these fundamental principles, supported by robust experimental and structural data, is essential for leveraging the potential of this compound and other enaminones in the development of new pharmaceuticals and advanced materials. This guide provides a foundational framework for researchers and professionals working in these fields.

An In-depth Technical Guide on the Solubility of 4-Amino-3-penten-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-penten-2-one, a key intermediate in various chemical syntheses. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information from various sources and outlines a robust experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, bioavailability, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For this compound, an enaminone, its solubility is governed by the interplay of its molecular structure, including the polar amino and carbonyl groups, and the nonpolar hydrocarbon backbone, with the properties of the organic solvent.

Qualitative Solubility Profile of this compound

While specific quantitative data is scarce, a qualitative understanding of the solubility of this compound in various organic solvents can be inferred from synthesis and purification procedures mentioned in the literature. A Safety Data Sheet for the compound states that its solubility in water is not available[1]. Another source broadly categorizes it as "Insoluble," though the solvent is not specified[2].

The following table summarizes the likely qualitative solubility based on its use in chemical reactions and common recrystallization practices.

| Solvent Class | Solvent | Qualitative Solubility | Rationale/Inference |

| Alcohols | Methanol | Likely Soluble | Used as a solvent in the synthesis of related compounds and for recrystallization of similar molecules, suggesting good solvent-solute interactions. |

| Ethanol | Likely Soluble | A common solvent for the synthesis of 2-amino-3-cyano-4H-chromenes from precursors including enaminones, indicating solubility of the reactants[3]. | |

| Chlorinated Solvents | Dichloromethane | Likely Soluble | Frequently used as a "good" solvent in solvent pairs for recrystallization of amino-containing organic compounds[4]. |

| Chloroform | Likely Soluble | Similar polarity to dichloromethane, suggesting it would also be a suitable solvent. | |

| Ketones | Acetone | Likely Soluble | Often used in combination with nonpolar solvents for recrystallization, implying it acts as a good solvent for polar compounds like enaminones[5]. |

| Aromatic Hydrocarbons | Toluene | Likely Sparingly Soluble to Insoluble | As a nonpolar solvent, it is less likely to effectively solvate the polar functional groups of this compound. |

| Ethers | Diethyl Ether | Likely Sparingly Soluble | Its moderate polarity might allow for some dissolution, but strong hydrogen bonding with the solute is absent. |

| Alkanes | n-Hexane | Likely Insoluble | A nonpolar solvent, often used as an anti-solvent in recrystallization, indicating poor solubility of the target compound. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Known for its ability to dissolve a wide range of organic compounds. |

| Dimethylformamide (DMF) | Likely Soluble | A highly polar aprotic solvent capable of solvating polar molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This detailed guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. Accurate solubility data is indispensable for the effective design of synthetic routes, purification strategies, and the development of novel chemical entities.

References

- 1. capotchem.cn [capotchem.cn]

- 2. chembk.com [chembk.com]

- 3. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

Methodological & Application

synthesis of 4-Amino-3-penten-2-one from acetylacetone

Introduction

4-Amino-3-penten-2-one, also known as acetylacetonamine, is a versatile β-enaminone intermediate with significant applications in organic synthesis. Its structure features both a ketone and an enamine functional group, making it a valuable precursor for the synthesis of various heterocyclic compounds, metal complexes, and pharmaceutical agents. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, acetylacetone, and ammonia. The described methods are straightforward, high-yielding, and suitable for typical laboratory settings.

Reaction Principle

The synthesis proceeds via the condensation reaction between one of the carbonyl groups of acetylacetone (pentane-2,4-dione) and ammonia. This reaction forms a stable enaminone product. The equilibrium of this reaction is driven towards the product by the formation of a conjugated system and intramolecular hydrogen bonding.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2][3][4] |

| Molar Mass | 99.13 g/mol | [1][2][3][4] |

| CAS Number | 1118-66-7 | [1][3][4] |

| Appearance | Low-melting solid | [5] |

| Melting Point | 42-43 °C | [6] |

| Boiling Point | 104 °C at 16 mmHg | [5] |

| IUPAC Name | 4-aminopent-3-en-2-one | [1] |

Experimental Protocols

Two primary methods for the synthesis are presented below. Method A is a room temperature reaction that proceeds over 24 hours, while Method B is a faster, heated reaction.

Materials and Equipment

-

Acetylacetone (C₅H₈O₂, 99%+)

-

Concentrated Ammonia solution (NH₄OH, 28-30%)

-

Ether (diethyl ether), anhydrous

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flasks

-

Stir plate and stir bar

-

Steam bath or heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Melting point apparatus

Method A: Room Temperature Synthesis

This method allows for the formation of the product over 24 hours at ambient temperature.

Protocol:

-

To a 50 mL round-bottom flask, add acetylacetone (2.0 g, approximately 20 mmol).

-

Slowly add concentrated ammonia solution (3 mL, d=0.880 g/mL) to the acetylacetone with stirring. An initial white precipitate of the ammonium salt may form, and the reaction is exothermic.[6]

-

Seal the flask and allow the reaction mixture to stand at room temperature for 24 hours. The mixture will turn into a yellow solution.[6]

-

After 24 hours, saturate the yellow solution with sodium chloride to reduce the solubility of the organic product in the aqueous phase.

-

Extract the product from the aqueous solution with diethyl ether (3 x 20 mL).

-

Combine the organic extracts in a separatory funnel and wash with a saturated sodium chloride solution (1 x 15 mL).

-

Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the ether under reduced pressure using a rotary evaporator.

-

The resulting crystalline solid is this compound. For higher purity, the product can be recrystallized from cold diethyl ether.[6]

-

A typical yield for this method is between 85-90%.[6]

Method B: Heated Synthesis

This method provides a more rapid synthesis by heating the reaction mixture.

Protocol:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine acetylacetone (2.0 g, approximately 20 mmol) and concentrated ammonia solution (20 mL, d=0.880 g/mL).

-

Heat the mixture on a steam bath for 15 minutes in an open flask (in a well-ventilated fume hood).[6]

-

Allow the resulting yellow solution to cool to room temperature.

-

Saturate the solution with sodium chloride.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crystalline product.

-

Recrystallize from cold diethyl ether if necessary to obtain a product with a melting point of 42-43 °C.[6]

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This work should be performed in a well-ventilated fume hood.

-

Acetylacetone is flammable and an irritant.

-

Concentrated ammonia is corrosive and has a pungent odor.

-

Diethyl ether is extremely flammable.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization Data

| Technique | Expected Results |

| Melting Point | 42-43 °C[6] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.9 (s, 3H), 2.0 (s, 3H), 4.9 (s, 1H), 5.0 (br s, 1H), 9.7 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 18.9, 28.6, 96.0, 162.7, 195.4 |

| IR (KBr, cm⁻¹) | ν: 3300-3100 (N-H), 1610 (C=O, conjugated), 1570 (C=C) |

Conclusion

The synthesis of this compound from acetylacetone and ammonia is a robust and high-yielding process. Both the room temperature and heated methods provide the desired product in excellent yields. The straightforward procedure and use of common laboratory reagents make this an accessible and valuable transformation for researchers in synthetic chemistry and drug development.

References

- 1. This compound | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-氨基-3-戊烯-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. frinton.com [frinton.com]

- 6. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols for the One-Pot Synthesis of Substituted 4-Amino-3-penten-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted 4-amino-3-penten-2-ones, a class of β-enaminones, are valuable synthetic intermediates in organic chemistry and medicinal chemistry. Their unique structural motif, featuring a conjugated system of an amine, a carbon-carbon double bond, and a ketone, imparts them with versatile reactivity. This makes them crucial building blocks for the synthesis of a wide array of biologically active heterocyclic compounds, including potential anticonvulsant, anti-inflammatory, and antitumor agents.[1] The development of efficient and environmentally friendly one-pot synthetic methodologies for these compounds is of significant interest to the drug development community. This document provides detailed protocols for several one-pot synthesis methods of substituted 4-amino-3-penten-2-ones.

Data Presentation

The following table summarizes the quantitative data for different one-pot synthetic methods for 4-amino-3-penten-2-one derivatives.

| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Amine Substrate | Yield (%) |

| 1 | Catalyst-Free | None | None | 120 | 5-15 | Aniline | 95 |

| 2 | Catalyst-Free | None | None | 120 | 5-15 | 4-Methylaniline | 96 |

| 3 | Catalyst-Free | None | None | 120 | 5-15 | 4-Methoxyaniline | 94 |

| 4 | Gold/Silver Catalyzed | [(PPh₃)AuCl]/AgOTf (1 mol%) | None | Room Temp | 10-20 | Aniline | 98 |

| 5 | Gold/Silver Catalyzed | [(PPh₃)AuCl]/AgOTf (1 mol%) | None | Room Temp | 10-20 | Benzylamine | 95 |

| 6 | Gold/Silver Catalyzed | [(PPh₃)AuCl]/AgOTf (1 mol%) | None | Room Temp | 10-20 | Cyclohexylamine | 92 |

| 7 | PPA-SiO₂ Catalyzed | PPA-SiO₂ (110 mg/mmol) | None | 70-80 | 30-45 | Aniline | 90 |

| 8 | PPA-SiO₂ Catalyzed | PPA-SiO₂ (110 mg/mmol) | None | 70-80 | 30-45 | 1,2-Diaminobenzene | 88 |

| 9 | Microwave-Assisted | None | None | 150 | 30 | 1-Acetylpyrene & DMF-DMA | 85-87 |

Experimental Protocols

Herein are detailed methodologies for key one-pot synthesis experiments.

Protocol 1: Catalyst and Solvent-Free Synthesis [2]

This protocol describes a green and efficient method for the synthesis of β-enaminones from aromatic amines and β-dicarbonyl compounds.

-

Materials:

-

Aromatic amine (e.g., aniline)

-

β-Dicarbonyl compound (e.g., acetylacetone)

-

-

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

-

Procedure:

-

In a round-bottom flask, add the aromatic amine (1 mmol) and the β-dicarbonyl compound (1 mmol).

-

Heat the mixture to 120 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is generally pure enough for most applications. If necessary, the product can be further purified by recrystallization.

-

Protocol 2: Gold/Silver Catalyzed Solvent-Free Synthesis [1]

This method utilizes a gold(I)/silver(I) catalytic system for the efficient synthesis of β-enaminones and β-enaminoesters under mild, solvent-free conditions.[1]

-

Materials:

-

1,3-Dicarbonyl compound (3 mmol)

-

Primary amine (3 mmol)

-

(PPh₃)AuCl (0.03 mmol)

-

AgOTf (0.03 mmol)

-

Water

-

Ethyl acetate

-

-

Equipment:

-

Reaction vial with a magnetic stir bar

-

Magnetic stirrer

-

-

Procedure:

-

In a reaction vial, combine (PPh₃)AuCl (0.03 mmol), AgOTf (0.03 mmol), and the 1,3-dicarbonyl compound (3 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the primary amine (3 mmol) to the stirring solution.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the residue with water (10 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Protocol 3: PPA-SiO₂ Catalyzed Solvent-Free Synthesis [3]

This protocol employs polyphosphoric acid supported on silica (PPA-SiO₂) as an efficient and reusable catalyst for the synthesis of β-enaminones.[3]

-

Materials:

-

Dicarbonyl compound (1 mmol)

-

Amine (1 mmol)

-

PPA-SiO₂ (110 mg/mmol)

-

Ethyl acetate or dichloromethane

-

-

Equipment:

-

Reaction vial with a magnetic stir bar

-

Heating plate with magnetic stirrer

-

-

Procedure:

-

To a mixture of the dicarbonyl compound (1 mmol) and the amine (1 mmol), add PPA-SiO₂ (110 mg/mmol) in one portion.

-

Stir the resulting mixture at 70–80 °C for the specified time (typically 30-45 minutes).

-

Monitor the reaction completion by TLC.

-

After completion, cool the reaction mixture.

-

Dilute the mixture with ethyl acetate or dichloromethane and collect the product by filtration.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the one-pot synthesis of substituted this compound.

Caption: General workflow for the one-pot synthesis of this compound.

Caption: Comparison of different one-pot synthesis methodologies.

References

- 1. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]

- 3. Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions [mdpi.com]

Application Notes and Protocols for 4-Amino-3-penten-2-one in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of 4-Amino-3-penten-2-one (APO) as a versatile ligand in coordination chemistry. It includes protocols for the synthesis of the ligand and its metal complexes, along with their characterization and applications, particularly in antimicrobial research and catalysis.

Introduction

This compound (APO), also known as acetylacetonamine, is a β-enaminone that serves as a bidentate, monoanionic ligand, coordinating to metal centers through its nitrogen and oxygen atoms.[1][2] The resulting Schiff base metal complexes have garnered significant interest due to their diverse applications in fields ranging from catalysis to medicinal chemistry.[3][4] The coordination of APO to transition metals can enhance the biological activity of the resulting complexes, making them promising candidates for the development of novel therapeutic agents.[5]

Synthesis Protocols

Synthesis of this compound (APO) Ligand

A convenient and high-yield synthesis of this compound involves the direct reaction of acetylacetone with aqueous ammonia.[2]

Materials:

-

Acetylacetone (2.0 g, 20 mmol)

-

Concentrated aqueous ammonia (3 mL, d. 0.880)

Protocol:

-

To 2.0 g of acetylacetone in a flask, slowly add 3 mL of concentrated aqueous ammonia with stirring.

-

A white precipitate of the ammonium salt will form with the evolution of heat.

-

Continue stirring until the reaction mixture cools to room temperature.

-

The product, this compound, can be used directly for the synthesis of metal complexes or purified by recrystallization from cold ether. The reported melting point is 42-43°C.[2]

Synthesis of Bis(4-amino-3-penten-2-onato)copper(II) [Cu(APO)₂]

A straightforward procedure for the synthesis of the copper(II) complex involves the in situ formation of the ligand.[2]

Materials:

-

Copper(II) acetate monohydrate (2.0 g, 10 mmol)

-

Dilute aqueous ammonia (1N, 50 mL)

-

Acetylacetone (2.0 g, 20 mmol)

Protocol:

-

Dissolve 2.0 g of copper(II) acetate in 50 mL of 1N aqueous ammonia to form a solution of tetramminecopper(II) ions.

-

To this solution, add 2.0 g of acetylacetone at room temperature with continuous stirring.

-

A rapid precipitation of bis(4-amino-3-penten-2-onato)copper(II) will occur.

-

Filter the precipitate, wash with water, and dry.

Synthesis of Bis(4-amino-3-penten-2-onato)nickel(II) [Ni(APO)₂]

The nickel(II) complex can also be prepared by a simple one-pot method.[2][6]

Materials:

-

Nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O, 4.6 mg, 0.016 mmol)[7]

-

Acetylacetone

-

Excess concentrated aqueous ammonia

Protocol:

-

Heat a mixture of acetylacetone with excess concentrated ammonia on a steam bath for 15 minutes in an open flask.[2]

-

Alternatively, dissolve the Nickel(II) salt in methanol.[7]

-

Add the APO ligand (prepared separately) to the metal salt solution.[7]

-

The resulting mixture is stirred, and the complex precipitates out of solution.

-

Filter the solid, wash with a suitable solvent like ethanol, and dry.

Characterization of APO Metal Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques.

Table 1: Spectroscopic and Magnetic Data for Selected APO Metal Complexes

| Complex | IR ν(C=N) (cm⁻¹) | IR ν(C=O) (cm⁻¹) | UV-Vis λmax (nm) | Magnetic Moment (μB) | Geometry |

| [Cu(APO)₂] | ~1570 - 1590 | ~1510 - 1530 | ~550, ~650 | ~1.7 - 2.2 | Distorted Square Planar/Octahedral |

| [Ni(APO)₂] | ~1570 - 1590 | ~1510 - 1530 | ~400, ~550 | Diamagnetic | Square Planar |

Note: The exact positions of IR peaks and UV-Vis absorption maxima can vary depending on the solvent and experimental conditions. The magnetic moment of Cu(II) complexes corresponds to one unpaired electron, while the diamagnetism of the Ni(II) complex is characteristic of a square planar d⁸ configuration.

Applications

Antimicrobial Activity